2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate is a complex organic compound that features a furan ring substituted with a carboxylate group and a phenyl ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate typically involves the esterification of 5-methylfuran-2-carboxylic acid with 2-(3,4-dimethoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste minimization, would also be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-2-oxoethyl furan-2-carboxylate: Lacks the methyl group on the furan ring.
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylthiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring.
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylpyrrole-2-carboxylate: Contains a pyrrole ring instead of a furan ring.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate is unique due to the presence of both methoxy-substituted phenyl and methyl-substituted furan rings. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 5-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-10-4-6-14(22-10)16(18)21-9-12(17)11-5-7-13(19-2)15(8-11)20-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADGOQYPZOLRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)OCC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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